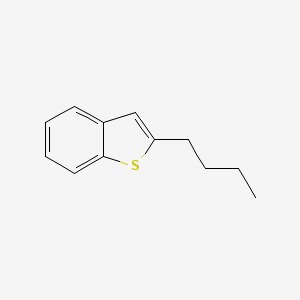

2-Butyl-1-benzothiophene

Description

Structure

3D Structure

Properties

CAS No. |

80611-68-3 |

|---|---|

Molecular Formula |

C12H14S |

Molecular Weight |

190.31 g/mol |

IUPAC Name |

2-butyl-1-benzothiophene |

InChI |

InChI=1S/C12H14S/c1-2-3-7-11-9-10-6-4-5-8-12(10)13-11/h4-6,8-9H,2-3,7H2,1H3 |

InChI Key |

YDANFNUATFWKJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=CC=CC=C2S1 |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 2 Butyl 1 Benzothiophene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The regiochemical outcome of these reactions on substituted benzothiophenes is dictated by the electronic properties of the existing substituent and the inherent reactivity of the heterocyclic ring system.

Regioselectivity Studies

In electrophilic aromatic substitution reactions, the directing effect of substituents on the benzene (B151609) ring determines the position of the incoming electrophile. wikipedia.org Substituents that donate electrons into the ring system, known as activating groups, generally direct substitution to the ortho and para positions. libretexts.org Conversely, electron-withdrawing groups, or deactivating groups, typically direct substitution to the meta position. wikipedia.orglibretexts.org

For benzothiophene (B83047) systems, electrophilic attack can occur on the benzene or the thiophene (B33073) ring. The presence of the sulfur heteroatom and the fused ring system introduces a more complex pattern of reactivity compared to simple benzene derivatives. In the case of 2-substituted benzothiophenes, electrophilic substitution has been observed to yield 2,7-disubstituted products as the major isomers. researchgate.net

Metalation and Lithiation Reactions

Metalation, particularly lithiation, is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. uwindsor.cauwindsor.ca The regioselectivity of these reactions is often controlled by the presence of directing metalating groups (DMGs) or by the inherent acidity of certain protons on the ring. uwindsor.caresearchgate.net

For benzothiophene, direct metalation can be challenging due to the potential for anion migration. Research has shown that protecting the 2-position, for instance with a trimethylsilyl (B98337) group, can prevent this migration and allow for selective lithiation at other positions. researchgate.net Specifically, 2-triisopropylsilyl protection enables direct C-7 metalation of benzothiophene. researchgate.net In the context of 2-substituted benzothiophenes, lithiation at the C-7 position is thought to be facilitated by the coordination of the sulfur lone pair. researchgate.net The choice of base and solvent is critical, with strong bases like alkyllithiums (n-BuLi, s-BuLi, t-BuLi) in ethereal solvents such as THF and Et2O being commonly employed. uwindsor.ca

Oxidation and Reduction Pathways

The sulfur atom in the benzothiophene ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. researchgate.netscispace.com These oxidized derivatives have different electronic properties and can be useful intermediates for further transformations. The oxidation of thiophene derivatives can be achieved using various oxidizing agents, including hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium(VII). acs.org This system effectively oxidizes thiophenes to their corresponding sulfoxides and subsequently to sulfones. acs.org The rate of the initial oxidation to the sulfoxide (B87167) is generally enhanced by electron-donating substituents on the thiophene ring. acs.org

Conversely, the reduction of the benzothiophene core can also be achieved, leading to dihydrobenzothiophene derivatives. rsc.org The specific conditions and reagents used will determine the extent of reduction.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis and modification of complex organic molecules. sigmaaldrich.com This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes. sigmaaldrich.com

In the context of benzothiophenes, palladium-catalyzed direct arylation has been a key method for introducing aryl groups. researchgate.net For instance, the arylation of benzo[b]thiophenes can be achieved at near room temperature using a palladium catalyst with silver(I) oxide as a C-H activation mediator. acs.org This method demonstrates broad functional group tolerance. acs.org Metal-free approaches for the synthesis of benzothiophenes via twofold C-H functionalization have also been developed, proceeding through a sequence of reactions including an interrupted Pummerer reaction. nih.gov

Functional Group Transformations and Derivatization Strategies

The functional groups present on the 2-butyl-1-benzothiophene core can be transformed to introduce a wide range of other functionalities. google.com These transformations allow for the synthesis of a diverse library of derivatives with varied properties.

Modifications at the Butyl Moiety

While the primary focus of many studies is on the functionalization of the aromatic core, the butyl group at the 2-position also presents opportunities for chemical modification. Standard alkane functionalization chemistries can be applied, although the reactivity of the benzothiophene ring system must be considered to ensure selectivity. For example, radical halogenation could potentially introduce functionality onto the butyl chain, but care must be taken to avoid competing reactions on the aromatic rings.

Modifications on the Benzothiophene Ring System

The benzothiophene core of 2-Butyl-1-benzothiophene is an aromatic system that can undergo various modifications, primarily through electrophilic substitution and metalation reactions. The presence of the electron-donating butyl group at the C2-position influences the regioselectivity of these transformations.

In general, electrophilic aromatic substitution on the benzothiophene ring occurs preferentially at the C3-position. This is due to the ability of the sulfur atom to stabilize the cationic intermediate formed during the reaction. While the C2-position is also activated, it is typically less favored for substitution unless the C3-position is blocked. chemicalbook.comchemicalbook.com Consequently, reactions such as halogenation, acylation, and alkylation are expected to functionalize the C3-position of 2-Butyl-1-benzothiophene. evitachem.com

A pertinent example is the C3-chlorination of C2-substituted benzothiophenes. Research on 2-methylbenzothiophene, a close analog of 2-butyl-1-benzothiophene, has demonstrated a method for selective chlorination at the C3 position using sodium hypochlorite. rsc.org The reaction proceeds efficiently at elevated temperatures. Gratifyingly, these conditions favor the C3-chlorinated product, corroborating the expected reactivity patterns for C2-substituted benzothiophenes. rsc.org

Table 1: C3-Chlorination of 2-Methyl-1-benzothiophene

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|

Another significant modification pathway is metalation. The parent benzothiophene is readily lithiated at the C2-position using n-butyllithium. chemicalbook.comthermofisher.inchemicalbook.com However, for 2-substituted benzothiophenes like 2-butyl-1-benzothiophene, direct deprotonation would need to occur on the benzene ring or at the C3-position. Studies have shown that to achieve selective metalation at other positions, such as C7, the C2-position often requires a protecting group like a triisopropylsilyl group to prevent anion migration. researchgate.net This strategy allows for the introduction of functional groups onto the benzene portion of the molecule.

Reaction Mechanism Elucidation

The mechanisms governing the modification of the benzothiophene ring are crucial for controlling reaction outcomes and designing synthetic strategies.

Electrophilic Aromatic Substitution Mechanism

The preferential C3-substitution on the benzothiophene ring is explained by the mechanism of electrophilic aromatic substitution (EAS). The reaction proceeds via a two-step addition-elimination pathway. uci.edumasterorganicchemistry.com

Attack and Formation of Sigma Complex : The π-electron system of the thiophene ring acts as a nucleophile, attacking an electrophile (E⁺). This is the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com Attack at C3 results in a sigma complex where the positive charge is delocalized over the sulfur atom and the C2 carbon. The ability of the sulfur atom to participate in resonance stabilization via its lone pair makes this intermediate more stable than the one formed from attack at C2.

Deprotonation : In the second, fast step, a base removes a proton from the C3-position, restoring the aromatic π-system and yielding the substituted product. masterorganicchemistry.com

Interrupted Pummerer Reaction Mechanism for C3-Alkylation/Arylation

A sophisticated mechanism for achieving highly regioselective C3-functionalization involves the use of benzothiophene S-oxides. This metal-free method proceeds through a charge-accelerated acs.orgacs.org-sigmatropic rearrangement following an interrupted Pummerer reaction. nih.gov

The proposed mechanism is as follows:

Activation of S-Oxide : The benzothiophene S-oxide is activated, for instance by an acid anhydride (B1165640), making the sulfur atom highly electrophilic.

Interrupted Pummerer Reaction : A nucleophilic coupling partner, such as a phenol (B47542) or an allyl-silane, attacks the activated sulfur atom. This forms a key intermediate (a sulfonium (B1226848) salt) which, instead of completing a standard Pummerer rearrangement, is poised for intramolecular rearrangement. nih.gov

acs.orgacs.org-Sigmatropic Rearrangement : This intermediate undergoes a charge-accelerated acs.orgacs.org-sigmatropic rearrangement. This concerted pericyclic reaction results in the formation of a new carbon-carbon bond exclusively at the C3-position, transferring the coupling partner from the sulfur atom to the C3 carbon.

Rearomatization : The final product is formed upon rearomatization of the ring system. This pathway provides excellent regioselectivity for C3, avoiding the mixtures often seen in classical electrophilic substitutions. nih.gov

Heck-Type Mechanism for Direct C-H Arylation

Direct C-H functionalization offers an atom-economical alternative to classical cross-coupling. For the direct β-arylation of benzothiophenes, kinetic isotope effect studies suggest a mechanism distinct from a standard electrophilic aromatic substitution. The data supports a Heck-type pathway involving a concerted carbo-palladation across the C2-C3 double bond of the thiophene ring, followed by a base-assisted anti-elimination to furnish the C3-arylated product. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Butyl-1-benzothiophene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the protons on the benzothiophene (B83047) core are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). The specific chemical shifts and coupling patterns allow for the unambiguous assignment of each aromatic proton. The protons of the butyl group will resonate in the aliphatic region (typically δ 0.9-3.0 ppm). The terminal methyl group (CH₃) will appear as a triplet, while the adjacent methylene (B1212753) groups (CH₂) will show more complex splitting patterns (e.g., sextet, triplet) due to coupling with neighboring protons.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom. The aromatic carbons of the benzothiophene ring typically resonate between δ 120-145 ppm, while the aliphatic carbons of the butyl chain appear in the upfield region (δ 13-35 ppm). rsc.orgrsc.org The chemical shifts are sensitive to the electronic environment, confirming the substitution pattern. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for definitive assignment of all proton and carbon signals. malayajournal.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Butyl-1-benzothiophene

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic H (Benzene ring) | 7.20 - 7.90 | 122.0 - 142.0 |

| Aromatic H (Thiophene ring) | 7.10 - 7.30 | 123.0 - 145.0 |

| α-CH₂ (Butyl) | ~2.90 | ~32.0 |

| β-CH₂ (Butyl) | ~1.70 | ~33.0 |

| γ-CH₂ (Butyl) | ~1.40 | ~22.0 |

| δ-CH₃ (Butyl) | ~0.95 | ~14.0 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of 2-Butyl-1-benzothiophene, confirming its elemental composition and providing structural insights. Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of 2-Butyl-1-benzothiophene is dominated by processes involving the butyl side chain. A characteristic fragmentation pathway for alkyl-substituted aromatic compounds is α-cleavage (benzylic cleavage), where the bond between the first and second carbon of the alkyl chain is broken. For 2-Butyl-1-benzothiophene, this would result in the loss of a propyl radical (•C₃H₇), leading to a prominent peak at m/z [M-43]⁺. Another significant fragmentation is the loss of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement, if sterically feasible, resulting in a peak at m/z [M-28]⁺˙. The mass spectrum of the closely related 2-butylthiophene (B75402) shows a base peak resulting from the loss of a propyl radical, which is a strong indicator of a similar fragmentation pattern for 2-Butyl-1-benzothiophene. nist.gov

Table 2: Expected Key Fragments in the Mass Spectrum of 2-Butyl-1-benzothiophene

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 190 | [C₁₂H₁₄S]⁺˙ | Molecular Ion (M⁺˙) |

| 147 | [C₉H₇S]⁺ | α-Cleavage (Loss of •C₃H₇) |

| 134 | [C₈H₆S]⁺˙ | Loss of C₄H₈ |

Vibrational Spectroscopy (IR, Raman) Applications

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the molecular bonds in 2-Butyl-1-benzothiophene. ijopaar.com The resulting spectra provide a characteristic fingerprint of the compound, allowing for functional group identification and structural confirmation.

Key vibrational modes include:

Aromatic C-H stretching: Found in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: Asymmetric and symmetric stretches of the CH₂ and CH₃ groups in the butyl chain appear in the 2960-2850 cm⁻¹ region.

Aromatic C=C stretching: Bands corresponding to the stretching of the carbon-carbon bonds within the benzothiophene ring system are observed between 1600-1450 cm⁻¹.

Aliphatic C-H bending: Bending vibrations (scissoring, wagging) of the butyl chain's methylene and methyl groups are found in the 1470-1370 cm⁻¹ region.

C-S stretching: The vibration of the carbon-sulfur bond in the thiophene (B33073) ring gives rise to absorptions in the 800-600 cm⁻¹ range.

Out-of-plane C-H bending: These vibrations in the aromatic ring are characteristic of the substitution pattern and appear in the 900-675 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for 2-Butyl-1-benzothiophene

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretch |

| 2960 - 2850 | Aliphatic C-H Stretch |

| 1600 - 1450 | Aromatic C=C Stretch |

| 1470 - 1370 | Aliphatic C-H Bend |

| 800 - 600 | C-S Stretch |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Time-Resolved Fluorimetry)

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of 2-Butyl-1-benzothiophene. UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions, primarily π → π* transitions, within the aromatic benzothiophene chromophore. rsc.org The absorption spectrum is characterized by one or more broad bands in the UV region. The butyl group, being an alkyl substituent, is expected to have a minor electronic effect, possibly causing a small red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted benzothiophene.

Some benzothiophene derivatives are known to exhibit fluorescence, emitting light upon relaxation from an excited electronic state. nih.gov Fluorescence spectroscopy can be used to measure the emission spectrum, fluorescence quantum yield, and excited-state lifetime of 2-Butyl-1-benzothiophene. These properties are critical for applications in materials science, such as for organic light-emitting diodes (OLEDs). Time-resolved fluorimetry can further probe the dynamics of the excited state. Studies on related 4,4′-bibenzo[c]thiophene derivatives show moderate fluorescence properties in solution. nih.gov

Table 4: Typical Photophysical Properties for Benzothiophene Derivatives

| Property | Typical Range/Value | Information Obtained |

|---|---|---|

| Absorption Maximum (λabs) | 250 - 350 nm | Energy of π → π* electronic transitions |

| Emission Maximum (λem) | 350 - 450 nm | Energy of the fluorescent excited state |

| Fluorescence Quantum Yield (Φfl) | Variable (e.g., ~0.4 for some derivatives nih.gov) | Efficiency of the fluorescence process |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of 2-Butyl-1-benzothiophene in its crystalline solid state. Single-crystal XRD provides precise measurements of bond lengths, bond angles, and intermolecular interactions. The resulting crystal structure reveals how the molecules pack together, which is fundamental to understanding the bulk properties of the material, such as charge transport in organic semiconductors.

For alkylated benzothiophene and related benzothienobenzothiophene (BTBT) derivatives, a common packing arrangement is a lamellar structure with molecules arranged in a "herringbone" fashion. uky.edunih.gov The planar aromatic cores engage in π-π stacking interactions, while the aliphatic butyl chains influence the interlayer spacing (d-spacing). Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful technique for studying the crystal structure and orientation of thin films of these materials. ulb.ac.be

Table 5: Typical Solid-State Structural Features for Alkylated Benzothiophenes from XRD

| Structural Parameter | Significance | Typical Observation |

|---|---|---|

| Crystal System/Space Group | Defines the symmetry of the unit cell | Often monoclinic or triclinic |

| Packing Motif | Describes the arrangement of molecules | Herringbone, π-stacking uky.edu |

| Interlayer Spacing | Distance between molecular layers | Influenced by alkyl chain length |

| π-π Stacking Distance | Distance between aromatic cores | Typically 3.4 - 3.6 Å |

Surface-Sensitive Spectroscopies (NEXAFS, RAS, XPS) for Film Analysis

When 2-Butyl-1-benzothiophene is used in thin-film applications, such as in organic field-effect transistors, surface-sensitive spectroscopies are essential for characterizing the film's structure and properties at the interface.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: This technique is highly effective for determining the orientation of molecules in thin films. aip.org By performing angle-resolved measurements at the carbon and sulfur K-edges, the dichroism in the absorption of polarized X-rays can be analyzed to calculate the average tilt angle of the benzothiophene core relative to the substrate surface. uq.edu.aunih.gov This is crucial as molecular orientation dictates the efficiency of charge transport in devices.

Reflection Anisotropy Spectroscopy (RAS): RAS is an optical technique that can probe the electronic structure and molecular ordering within thin films. It is sensitive to anisotropies in the film, providing information on the collective arrangement of the molecules.

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the atoms at the surface of the film. It can verify the purity of the film and detect any surface oxidation or contamination, for instance, by identifying the S 2p peak corresponding to the thiophene sulfur and any higher-oxidation-state sulfur species.

Table 6: Application of Surface-Sensitive Spectroscopies for Film Analysis

| Technique | Probe | Information Obtained |

|---|---|---|

| NEXAFS | Soft X-rays | Molecular orientation, tilt angle, unoccupied electronic states aip.orgresearchgate.net |

| RAS | Polarized Light | In-plane optical anisotropy, molecular ordering |

| XPS | X-rays | Elemental composition, chemical oxidation states |

Electrochemical Characterization Techniques (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of 2-Butyl-1-benzothiophene. By scanning the potential applied to a solution of the compound, the oxidation and reduction potentials can be measured. ajrconline.org These potentials are directly related to the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO level can be estimated from the onset of the first oxidation peak, while the LUMO level can be estimated from the onset of the reduction peak (if accessible within the solvent window). The HOMO-LUMO gap, a fundamental electronic property, can then be calculated. These energy levels are critical for determining the suitability of 2-Butyl-1-benzothiophene as a material for organic electronic devices, as they govern charge injection and transport properties. Studies on similar benzothienobenzothiophene derivatives have been used to investigate their electrochemical behavior and determine these electronic properties. rsc.org

Table 7: Electrochemical Data Obtainable from Cyclic Voltammetry

| Parameter | How it is Determined | Significance |

|---|---|---|

| Oxidation Potential (Eox) | Potential of the oxidation peak | Relates to the energy required to remove an electron |

| Reduction Potential (Ered) | Potential of the reduction peak | Relates to the energy gained when an electron is added |

| HOMO Energy Level | Calculated from Eox | Energy of the highest occupied molecular orbital nih.gov |

| LUMO Energy Level | Calculated from Ered | Energy of the lowest unoccupied molecular orbital nih.gov |

| Electrochemical Band Gap | Difference between HOMO and LUMO | Indicates the energy for electronic excitation |

Computational and Theoretical Chemistry Studies

Charge Transfer Dynamics Investigations

Detailed investigations into the charge transfer dynamics of 2-Butyl-1-benzothiophene have not been reported in the reviewed scientific literature. Such studies would typically involve quantum chemical calculations to determine parameters like reorganization energy, electronic coupling, and charge transfer integrals, which are crucial for understanding the material's potential performance in electronic applications. However, no published data for these parameters for 2-Butyl-1-benzothiophene could be located.

Intermolecular Interaction Analysis (Energy Frameworks, Hirshfeld Surface Analysis)

There is no available research detailing the intermolecular interactions of 2-Butyl-1-benzothiophene through methods such as Hirshfeld surface analysis or energy framework calculations. This type of analysis is vital for understanding the packing of molecules in the solid state and for predicting the material's properties. Hirshfeld surface analysis would provide a visual representation of intermolecular contacts and their relative strengths, while energy framework calculations would quantify the energies of these interactions. In the absence of crystallographic data and dedicated computational studies for 2-Butyl-1-benzothiophene, these analyses are not available.

Materials Science and Advanced Chemical Applications

Organic Semiconductor Applications

The benzothiophene (B83047) core is a well-established building block for high-performance organic semiconductors. The introduction of alkyl chains, such as a butyl group, is a key strategy for tuning the material's properties for applications in organic field-effect transistors (OFETs).

Design Principles for Organic Field-Effect Transistor (OFET) Materials

The design of high-performance OFET materials based on the benzothiophene scaffold revolves around several key principles. A primary goal is to achieve a balance between high charge carrier mobility and good solution processability. The rigid, planar structure of the benzothiophene core facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport.

The introduction of alkyl side chains, such as the butyl group in 2-butyl-1-benzothiophene, serves multiple purposes. These chains enhance the solubility of the material in organic solvents, a prerequisite for low-cost, large-area fabrication techniques like spin-coating and printing. Furthermore, the length and branching of the alkyl chain can be used to control the molecular packing in the solid state, which directly impacts the electronic coupling between adjacent molecules and, consequently, the charge carrier mobility.

Influence of Substitution on Electronic Structure and Charge Transport in Solid State

The substitution of a butyl group onto the benzothiophene core has a profound influence on the electronic structure and charge transport properties. While longer alkyl chains (e.g., octyl, decyl, tridecyl) have been more extensively studied in BTBT derivatives, the principles governing their effects can be extrapolated to the butyl substituent. ulb.ac.bersc.org

Computational studies have shown that the length of the alkyl side-chain critically controls the intrinsic mobility in BTBTs. rsc.org Longer alkyl chains tend to regulate intrinsic disorder and promote a more balanced charge transport in different directions, ultimately leading to enhanced charge-carrier mobility. rsc.org Symmetrically and asymmetrically substituted BTBT derivatives with long alkyl chains have been shown to promote low anisotropy in mobility, which is beneficial for consistent device performance. bohrium.com

The presence of the butyl group can influence the molecular packing arrangement, which can range from face-to-face π-stacking to a layered-herringbone arrangement. ulb.ac.be These packing motifs determine the dimensionality of the charge transport pathways, with 2D transport often leading to higher field-effect mobility. ulb.ac.be For instance, studies on asymmetrically n-alkyl substituted BTBTs have demonstrated that these materials form densely packed layers of the BTBT π-systems at the channel interface, leading to high hole mobilities.

| Alkyl Chain Length | Typical Charge Carrier Mobility (cm²/Vs) | Primary Packing Motif |

| Short (e.g., Butyl) | Lower (inferred) | May vary, influencing π-stacking |

| Medium (e.g., Octyl) | ~1.0 ulb.ac.be | Herringbone ulb.ac.be |

| Long (e.g., Dodecyl) | High | Layered Herringbone bohrium.com |

| Long (e.g., Tridecyl) | 0.645 ulb.ac.be | Layered-Herringbone ulb.ac.be |

This table provides illustrative data based on trends observed in alkyl-substituted BTBT derivatives. Specific values for 2-butyl-1-benzothiophene are not widely reported.

Thin Film Fabrication and Characterization for Electronic Devices

The fabrication of high-quality thin films is a critical step in the realization of high-performance organic electronic devices. Solution-based techniques, such as solution-shearing, are particularly attractive for their scalability and low cost. ulb.ac.be The presence of the butyl group in 2-butyl-1-benzothiophene enhances its solubility, making it amenable to such processing methods.

The morphology and crystal packing of the resulting thin films are typically characterized using techniques like polarized optical microscopy, grazing-incident wide-angle X-ray scattering (GIWAXS), and atomic force microscopy (AFM). ulb.ac.be These analyses provide insights into the molecular alignment and the formation of crystalline domains, which are crucial for efficient charge transport. For instance, studies on alkylated BTBT derivatives have shown that solution-shearing can produce well-aligned molecules packed in a layered-herringbone arrangement, leading to high field-effect mobility. ulb.ac.be The temperature at which the thin film is processed can also induce different polymorphic phases, which in turn affects the electrical performance of the OFETs. ulb.ac.be

Role as a Synthetic Building Block for Complex Architectures

The benzothiophene scaffold, including 2-butyl-1-benzothiophene, serves as a valuable building block in organic synthesis for the construction of more complex and functional molecules. wikipedia.orgnih.govnbinno.com Its aromatic and electron-rich nature makes it amenable to a variety of chemical transformations.

The synthesis of substituted benzothiophenes can be achieved through various methods, including the reaction of an alkyne-substituted 2-bromobenzene with a sulfur source. wikipedia.org This allows for the introduction of various functional groups, including alkyl chains like butyl, at specific positions. The resulting 2-alkyl-1-benzothiophene can then undergo further reactions, such as electrophilic substitution or cross-coupling reactions, to build larger π-conjugated systems or to attach other functional moieties. acs.org This versatility makes it a key component in the synthesis of materials for organic electronics, pharmaceuticals, and other advanced applications. nbinno.com

Research in Functional Dyes and Pigments

The benzothiophene core is a known chromophore and has been incorporated into various functional dyes. wikipedia.orgrsc.org While specific research on 2-butyl-1-benzothiophene as a standalone dye is not extensive, the principles of color chemistry suggest that its electronic properties make it a suitable component in the design of new colorants. Benzothiophene is used in the manufacturing of dyes such as thioindigo. wikipedia.org

Derivatives of the parent ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene (BTBT) have been utilized in the development of dyes for dye-sensitized solar cells (DSSCs). rsc.orgcnr.it In these applications, the BTBT core acts as a π-bridge, connecting an electron-donating group to an electron-accepting group. cnr.it The butyl substituent in 2-butyl-1-benzothiophene could potentially be used to fine-tune the solubility and photophysical properties of such dyes. Furthermore, thiophene-based azo dyes have been extensively studied for their dyeing properties on various fibers, indicating the potential for benzothiophene derivatives in this area as well. sapub.org

Agrochemical Research Scaffolds and Structural Motifs

The benzothiophene scaffold is recognized for its wide range of biological activities, making it a "privileged structure" in medicinal and, by extension, agrochemical research. researchgate.netnih.govnih.gov The structural similarities between active compounds in pharmaceuticals and agrochemicals mean that discoveries in one field can often inform the other. researchgate.net

Benzothiophene derivatives have been investigated for a variety of biological effects, including antimicrobial and anticancer properties. researchgate.netnih.gov This inherent bioactivity makes the benzothiophene core an attractive starting point for the design of new pesticides. The introduction of different substituents, such as a butyl group, can modulate the compound's efficacy, selectivity, and environmental persistence. While specific studies on 2-butyl-1-benzothiophene in agrochemical applications are not widely reported, the broader research into benzothiophene derivatives suggests its potential as a structural motif in the development of novel crop protection agents. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for constructing the benzothiophene (B83047) core are well-established, the future necessitates a shift towards more sustainable and efficient synthetic strategies. The development of green methodologies for the synthesis of 2-butyl-1-benzothiophene is a critical area for future research, focusing on reducing waste, minimizing energy consumption, and avoiding hazardous reagents.

Key areas of exploration include:

Photocatalytic Radical Annulation: Visible-light photocatalysis offers a green alternative to traditional metal-catalyzed reactions. Future work could adapt the photocatalytic radical annulation of o-methylthio-arenediazonium salts with suitable alkynes (such as 1-hexyne (B1330390) to introduce the butyl group) to forge the 2-substituted benzothiophene core. organic-chemistry.org This approach, often initiated by organic dyes like eosin (B541160) Y under green light irradiation, avoids the need for metal catalysts and high temperatures. organic-chemistry.org

Electrochemical Synthesis: Electrosynthesis represents a powerful and sustainable tool, replacing chemical oxidants with electricity. The development of an electrochemical sulfonylation/cyclization of 2-alkynylthioanisoles could be tailored for 2-butyl-1-benzothiophene. nih.gov Such methods are catalyst- and oxidant-free, offering an efficient and environmentally benign route to functionalized benzothiophenes. nih.gov

Aqueous Micellar Catalysis: Overcoming the solubility issues of organic reactants in water is a cornerstone of green chemistry. Gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles has been successfully performed in aqueous media using designer surfactants like TPGS-750-M. calstate.edu Optimizing a similar gold-catalyzed system for a precursor like 1-(methylthio)-2-(hex-1-yn-1-yl)benzene would provide a sustainable, water-based synthesis of 2-butyl-1-benzothiophene. calstate.edu

One-Pot Reactions from Simple Precursors: Designing one-pot, multi-component reactions that assemble the final product from readily available starting materials is highly desirable. A future direction could involve developing a transition-metal-free, base-mediated reaction between a substituted 2-bromobenzaldehyde, elemental sulfur, and a compound that can generate the butyl group at the 2-position, streamlining the synthesis process. rsc.org

Exploration of Unconventional Reactivity Patterns

The reactivity of the benzothiophene ring is traditionally dominated by electrophilic substitution, which typically occurs at the C3 position. Future research should venture into less explored reactivity patterns to unlock novel functionalizations of 2-butyl-1-benzothiophene.

Unexplored avenues include:

C-H Activation at the Benzene (B151609) Ring: While C2 and C3 functionalization is common, direct C-H functionalization of the benzene portion of the benzothiophene core (positions C4-C7) is more challenging and represents a significant opportunity. A novel strategy involves the temporary oxidation of the sulfide (B99878) to a benzothiophene S-oxide. nih.govnih.gov This activates the molecule for metal-free C4-arylation with phenols via an interrupted Pummerer reaction, a strategy that could be explored for 2-butyl-1-benzothiophene to generate new C4-functionalized derivatives. nih.govnih.govresearchgate.net

Remote C-H Functionalization of the Butyl Chain: The 2-butyl substituent itself is a site for potential reactivity. Future research could focus on developing selective C-H activation/functionalization methods targeting the alkyl chain. Using directing groups or specialized catalysts, it may be possible to introduce new functional groups at the β, γ, or δ positions of the butyl group, creating complex derivatives that are otherwise difficult to access.

Umpolung Reactivity: The use of benzothiophene S-oxides enables an umpolung (polarity inversion) strategy. researchgate.net This allows for the coupling of two inherently nucleophilic carbon sites. This has been used to achieve C3-alkylation and C3-arylation under mild, metal-free conditions. nih.gov Applying this to 2-butyl-1-benzothiophene S-oxide with various nucleophilic coupling partners could provide a regioselective route to novel 2,3-disubstituted benzothiophenes.

Radical-Promoted Heterocyclodehydration: The development of radical-initiated cyclizations could offer new pathways. For instance, reacting a precursor like 1-(2-mercaptophenyl)hexan-1-one with an alkyne under radical-promoting conditions could lead to novel substituted benzothiophenes through pathways distinct from traditional ionic mechanisms. acs.orgslideshare.net

Advanced Computational Predictions for Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular properties and guiding experimental efforts. Applying advanced computational models to 2-butyl-1-benzothiophene can accelerate the discovery of its potential applications.

Future computational studies should focus on:

Predicting Electronic and Optical Properties: DFT calculations can accurately predict key electronic properties. nih.gov For 2-butyl-1-benzothiophene and its hypothetical derivatives, this includes calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and ionization potentials. nih.govdergipark.org.tr Time-dependent DFT (TD-DFT) can further predict UV-visible absorption spectra. ekb.eg These predictions are crucial for assessing its potential use in organic electronic devices. scienceopen.com

Modeling Charge Transport Properties: For applications in organic electronics, understanding charge transport is critical. Computational models can estimate the reorganization energy (λ), a key parameter that influences the charge hopping rate between molecules in a solid-state device. A lower reorganization energy is desirable for higher charge carrier mobility. nih.gov

Simulating Molecular Interactions and Packing: The butyl chain significantly influences how the molecules pack in the solid state, which in turn affects bulk material properties. Molecular dynamics and quantum chemical calculations can be used to predict the preferred crystalline packing of 2-butyl-1-benzothiophene, providing insight into intermolecular interactions like π–π stacking and their impact on charge transport pathways. nih.gov

The following table illustrates the type of data that could be generated through DFT calculations for 2-butyl-1-benzothiophene and a hypothetical functionalized derivative.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reorganization Energy (λhole) (eV) |

|---|---|---|---|---|

| 2-Butyl-1-benzothiophene | -5.85 | -1.80 | 4.05 | 0.28 |

| 2-Butyl-4-nitro-1-benzothiophene (Hypothetical) | -6.20 | -2.50 | 3.70 | 0.35 |

Integration of 2-Butyl-1-benzothiophene into Emerging Material Systems

The benzothiophene core is a key building block in high-performance organic semiconductors, most notably in organic-chemistry.orgbenzothieno[3,2-b] organic-chemistry.orgbenzothiophene (BTBT) derivatives. acs.orgmdpi.commdpi.com The introduction of alkyl chains like butyl is a proven strategy to enhance solubility and tune the molecular packing, which is essential for solution-processable organic field-effect transistors (OFETs). mdpi.comrsc.org

Future research should aim to:

Develop Novel Organic Semiconductors: 2-Butyl-1-benzothiophene can serve as a terminal or intermediate unit in larger π-conjugated systems. Synthesizing dimers, oligomers, or polymers incorporating this moiety could lead to new solution-processable p-type semiconductors for OFETs. The butyl group can ensure good solubility in common organic solvents, enabling device fabrication via printing or spin-coating techniques.

Tune Crystal Packing and Morphology: The length and branching of alkyl side chains critically control the solid-state packing and thin-film morphology of organic semiconductors, which directly impacts device performance. mdpi.commdpi.com The butyl group on the benzothiophene core can disrupt excessive π-stacking to favor an optimal "edge-to-face" herringbone packing, which is beneficial for 2D charge transport. acs.org Systematic studies varying the alkyl chain (e.g., comparing butyl, hexyl, octyl) can be used to fine-tune the molecular ordering and maximize charge carrier mobility. rsc.org

Incorporate into Flexible and Stretchable Electronics: The processability endowed by the butyl group makes these materials candidates for flexible and stretchable electronic devices. Blending polymers containing the 2-butyl-1-benzothiophene unit with elastomers could yield materials that maintain high electrical performance even under significant mechanical strain, opening doors for applications in wearable sensors and conformable displays. mdpi.com

The table below, based on literature data for similar compounds, illustrates the profound effect of alkyl chain length on the performance of benzothiophene-based OFETs.

| Compound Core | Alkyl Substituent | Hole Mobility (μh) (cm2 V-1 s-1) | On/Off Ratio |

|---|---|---|---|

| BTBT Derivative | Ethyl (C2) | 0.01 - 0.1 | >105 |

| BTBT Derivative | Butyl (C4) | 0.1 - 1.0 | >106 |

| BTBT Derivative | Octyl (C8) | >1.0 - 10.0 | >107 |

| BTBT Derivative | Dodecyl (C12) | >5.0 - 20.0 | >107 |

Q & A

Q. How can researchers efficiently locate authoritative studies on benzothiophene derivatives?

- Methodological Answer : Use curated databases like SciFinder (for reaction pathways) and Reaxys (for physicochemical data). Boolean operators (AND/OR/NOT) refine searches (e.g., "2-Butyl-1-benzothiophene AND synthesis NOT industrial"). Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over non-specialized sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.